Furan-2-sulfonyl fluoride
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Overview
Description
Furan-2-sulfonyl fluoride is an organic compound belonging to the class of sulfonyl fluorides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: Furan-2-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of furan with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired sulfonyl fluoride product.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as the purification of starting materials, controlled addition of reagents, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Furan-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form furan-2-sulfonyl hydride or other reduced derivatives.
Oxidation Reactions: Oxidation of this compound can yield sulfonic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
Furan-2-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents, including antibacterial and anticancer properties.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of furan-2-sulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition. This interaction is often utilized in the design of enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Furan-2-sulfonyl fluoride can be compared with other sulfonyl fluorides and furan derivatives:
Sulfonyl Fluorides: Compounds like methanesulfonyl fluoride and benzenesulfonyl fluoride share similar reactivity but differ in their structural properties and applications.
Furan Derivatives: Compounds such as furan-2-sulfonic acid and furan-2-carboxylic acid have different functional groups but share the furan ring structure.
Uniqueness: this compound is unique due to its combination of the furan ring and sulfonyl fluoride group, which imparts distinct reactivity and potential for diverse applications in various fields.
Conclusion
This compound is a versatile compound with significant importance in organic synthesis, medicinal chemistry, and materials science Its unique structure and reactivity make it a valuable tool for researchers and industrial applications
Properties
IUPAC Name |
furan-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHDFVVERNYQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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